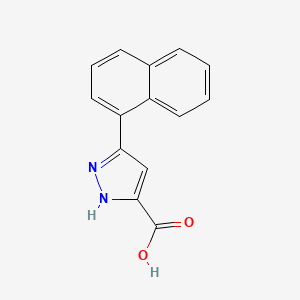

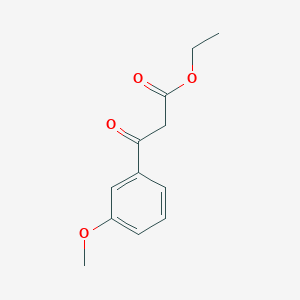

5-萘-1-基-1H-吡唑-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

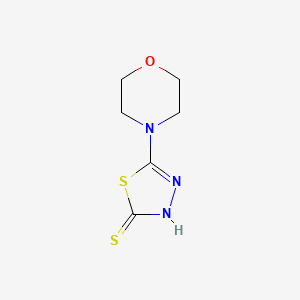

The compound "5-Naphth-1-yl-1H-pyrazole-3-carboxylic acid" is a pyrazole derivative that is of significant interest in various fields of chemistry and biochemistry. Pyrazole derivatives are known for their diverse biological activities and their potential use in pharmaceuticals, as well as their applications in analytical chemistry as reagents or sensors .

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the synthesis of 4-benzoyl-1-(3-aminophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid, a related compound, was performed according to established literature protocols. This compound was further reacted with hydrazine hydrate to obtain new pyrazole derivatives . Another approach involved a one-pot, three-component reaction to synthesize 8-carboxylnaphthyl functionalized pyrazolo[3,4-b]pyridine derivatives, demonstrating the versatility of pyrazole chemistry .

Molecular Structure Analysis

The molecular structures of synthesized pyrazole derivatives are typically characterized using a combination of spectroscopic techniques such as 1H-NMR, 13C-NMR, IR, and Mass spectroscopy, alongside elemental analysis . These methods provide detailed information about the molecular framework and the substitution patterns on the pyrazole core.

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions. For example, they can be used as labeling reagents in the detection of carbohydrates, where the naphthyl functional group enhances molar absorptivity, allowing for sensitive detection using capillary electrophoresis . Additionally, pyrazole compounds can be used for pre-column derivatization of biogenic amines, facilitating their separation and detection by liquid chromatography .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The solvatochromic behavior of substituted pyrazolines, for example, is affected by intramolecular charge transfer and solvent interactions, which can be studied both experimentally and theoretically . Furthermore, a naphthalene-pyrazol conjugate has been shown to selectively bind Al(III) ions, leading to a blue shift in fluorescence, which can be used as a biomarker in aqueous solutions .

科学研究应用

恶性疟原虫二氢乳清酸脱氢酶抑制剂

Vah 等人 (2022) 的一项研究讨论了 5-羟基-1H-吡唑的合成,包括 5-萘-1-基-1H-吡唑-3-羧酸,以及它们作为恶性疟原虫二氢乳清酸脱氢酶抑制剂的潜力。该酶是治疗疟疾的一个靶点,合成的化合物显示出有希望的抑制活性 (Vah 等人,2022)。

抗菌活性

Rao 等人 (2023) 合成了 3-(3-芳基-4,5-二氢-1H-吡唑-5-基)-2-(三氟甲基)-1,8-萘啶,其中包括 5-萘-1-基-1H-吡唑-3-羧酸的衍生物。这些化合物表现出显着的抗菌活性,尤其对细菌和真菌生长 (Rao 等人,2023)。

缓蚀作用

Saraswat 和 Yadav (2020) 探索了吡唑衍生物(包括 5-萘-1-基-1H-吡唑-3-羧酸)在酸性介质中作为低碳钢缓蚀剂的用途。他们的研究表明了很高的缓蚀效率,表明在保护金属免受腐蚀方面具有潜在的应用 (Saraswat 和 Yadav,2020)。

抗氧化活性

Jasril 等人 (2019) 合成了吡唑啉类似物,包括衍生自 5-萘-1-基-1H-吡唑-3-羧酸的类似物。他们的研究重点是评估这些化合物的毒性和抗氧化活性,其中一些化合物显示出显着的抗氧化特性 (Jasril 等人,2019)。

抗增殖活性

Mansour 等人 (2020) 合成了连接到苯并 [1,3] 二氧杂环部分的噻唑基吡唑啉衍生物,其中包括 5-萘-1-基-1H-吡唑-3-羧酸的衍生物。这些化合物显示出有希望的抗菌和抗增殖活性,尤其是对癌细胞 (Mansour 等人,2020)。

作用机制

属性

IUPAC Name |

3-naphthalen-1-yl-1H-pyrazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c17-14(18)13-8-12(15-16-13)11-7-3-5-9-4-1-2-6-10(9)11/h1-8H,(H,15,16)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVTCQQLUAZIZIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=NNC(=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378102 |

Source

|

| Record name | 5-Naphth-1-yl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Naphth-1-yl-1H-pyrazole-3-carboxylic acid | |

CAS RN |

1029104-45-7 |

Source

|

| Record name | 5-Naphth-1-yl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid](/img/structure/B1271431.png)

![3'-Methyl-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B1271438.png)